

# "Tert-butyl 4-amino-2-fluorobenzoate" solubility and stability data

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## Compound of Interest

Compound Name: *Tert-butyl 4-amino-2-fluorobenzoate*

Cat. No.: *B123334*

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An In-depth Technical Guide to the Solubility and Stability of **Tert-butyl 4-amino-2-fluorobenzoate**

## Introduction

**Tert-butyl 4-amino-2-fluorobenzoate** is a key chemical intermediate utilized in the synthesis of various pharmaceutical compounds, particularly in the development of novel therapeutic agents.<sup>[1][2]</sup> Its molecular structure, featuring a tert-butyl ester and a fluorine atom, imparts specific physicochemical properties that influence its behavior in solution and under various environmental conditions. The tert-butyl group is known to enhance solubility and stability, while the fluorine atom can increase the lipophilicity of molecules, which is advantageous for absorption and bioavailability in drug development.<sup>[1]</sup> This guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of chemical intermediates like **tert-butyl 4-amino-2-fluorobenzoate**, tailored for researchers, scientists, and professionals in drug development. While specific quantitative data for this compound is not extensively available in public literature, this document outlines the standard experimental protocols and data presentation formats that are critical for its characterization.

## Solubility Data

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability and formulation development. The following table illustrates how solubility data for **tert-butyl 4-amino-2-fluorobenzoate** would be presented.

Table 1: Solubility of **Tert-butyl 4-amino-2-fluorobenzoate** in Various Solvents

Solvent	Temperature (°C)	Solubility (mg/mL)	Method
Water (pH 7.4)	25	Data not available	Shake-Flask
Phosphate Buffer (pH 6.8)	25	Data not available	Shake-Flask
Acetate Buffer (pH 4.5)	25	Data not available	Shake-Flask
0.1 N HCl (pH 1.2)	25	Data not available	Shake-Flask
Ethanol	25	Data not available	Shake-Flask
Methanol	25	Data not available	Shake-Flask
Dichloromethane	25	Data not available	Shake-Flask
Dimethyl Sulfoxide (DMSO)	25	Data not available	Shake-Flask

## Stability Data

Stability testing is essential to determine the shelf-life and storage conditions for a chemical intermediate. It evaluates the potential for degradation under various environmental factors such as temperature, humidity, and light.

Table 2: Stability of **Tert-butyl 4-amino-2-fluorobenzoate** under ICH Conditions

Storage Condition	Time Point	Purity (%)	Degradation Products (%)
25°C ± 2°C / 60% RH ± 5% RH	0 months	Data not available	Data not available
	3 months	Data not available	
	6 months	Data not available	
	12 months	Data not available	
30°C ± 2°C / 65% RH ± 5% RH	0 months	Data not available	Data not available
	3 months	Data not available	
	6 months	Data not available	
	12 months	Data not available	
40°C ± 2°C / 75% RH ± 5% RH (Accelerated)	0 months	Data not available	Data not available
	3 months	Data not available	Data not available
	6 months	Data not available	

## Experimental Protocols

### Solubility Determination: Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.<sup>[3][4]</sup>

#### 1. Preparation:

- Prepare buffer solutions at various physiological pH values (e.g., pH 1.2, 4.5, and 6.8) as recommended by guidelines from organizations like the WHO.<sup>[4]</sup>
- Accurately weigh an excess amount of **tert-butyl 4-amino-2-fluorobenzoate** and add it to a known volume of the desired solvent in a sealed container.<sup>[3]</sup>

## 2. Equilibration:

- The mixture is agitated in a mechanical shaker or stirrer at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.<sup>[5][6]</sup> The presence of undissolved solid should be visually confirmed.<sup>[6]</sup>

## 3. Sample Analysis:

- After equilibration, the suspension is filtered to remove the undissolved solid.<sup>[5]</sup>
- The concentration of the dissolved compound in the clear filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.<sup>[5][7]</sup>

## 4. Calculation:

- The equilibrium solubility is calculated from the measured concentration of the dissolved compound.

# Stability Testing Protocol

Stability studies for chemical intermediates are guided by the International Council for Harmonisation (ICH) guidelines.<sup>[8]</sup>

## 1. Batch Selection:

- Stability studies should be conducted on at least three primary batches of the substance.<sup>[9]</sup>

## 2. Storage Conditions:

- Long-term stability: Samples are stored at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.<sup>[9][10]</sup>
- Accelerated stability: Samples are stored at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.<sup>[9][10]</sup> If a "significant change" occurs, testing at an intermediate condition (30°C ± 2°C / 65% RH ± 5% RH) is recommended.<sup>[9][10]</sup> A significant change is defined as a failure to meet the specification.<sup>[10]</sup>

- Photostability: The intrinsic photostability of the substance is evaluated to see if light exposure results in unacceptable changes.[8]

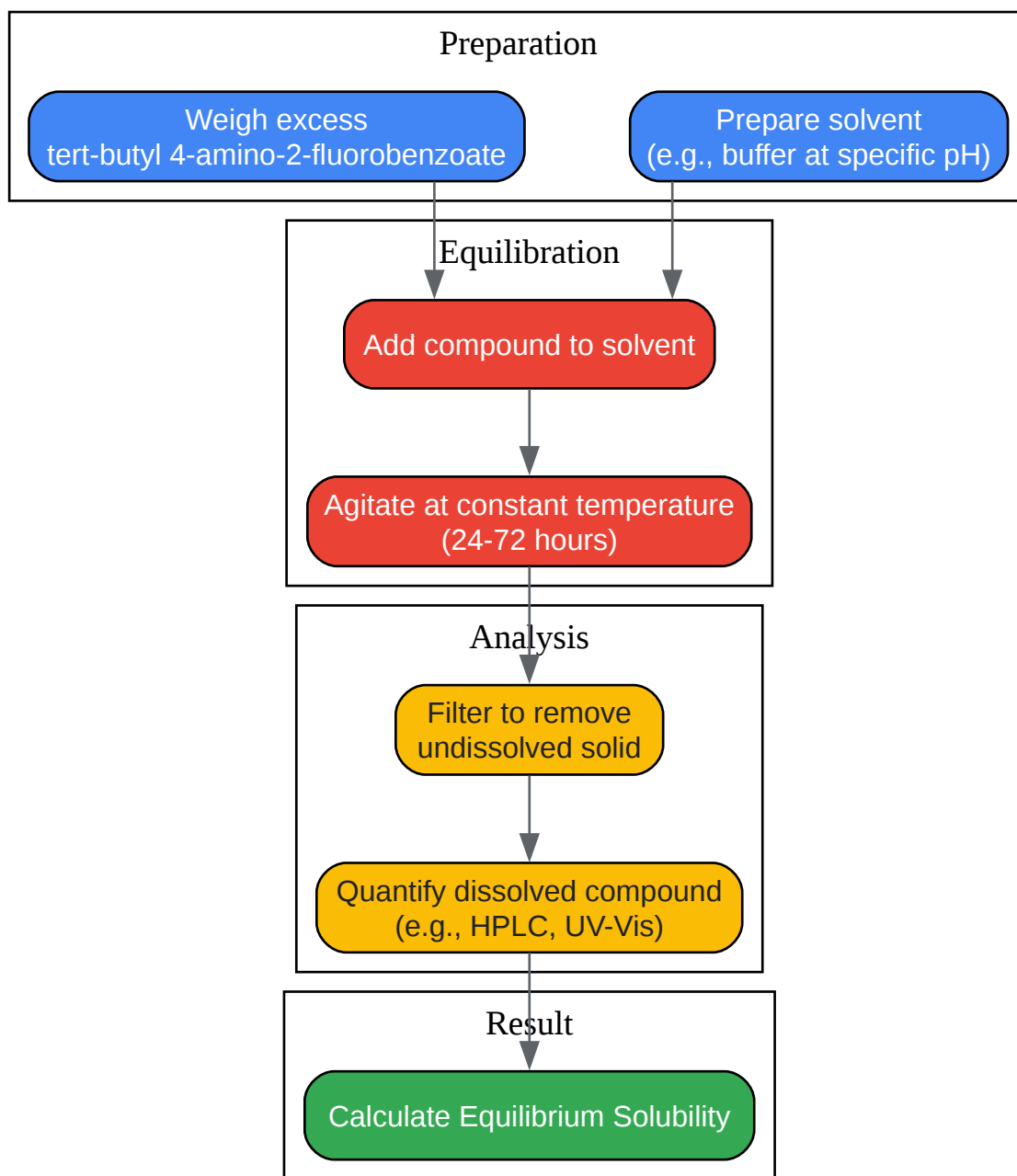
### 3. Testing Frequency:

- For long-term studies, testing is typically performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[9]
- For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[9]

### 4. Analytical Methods:

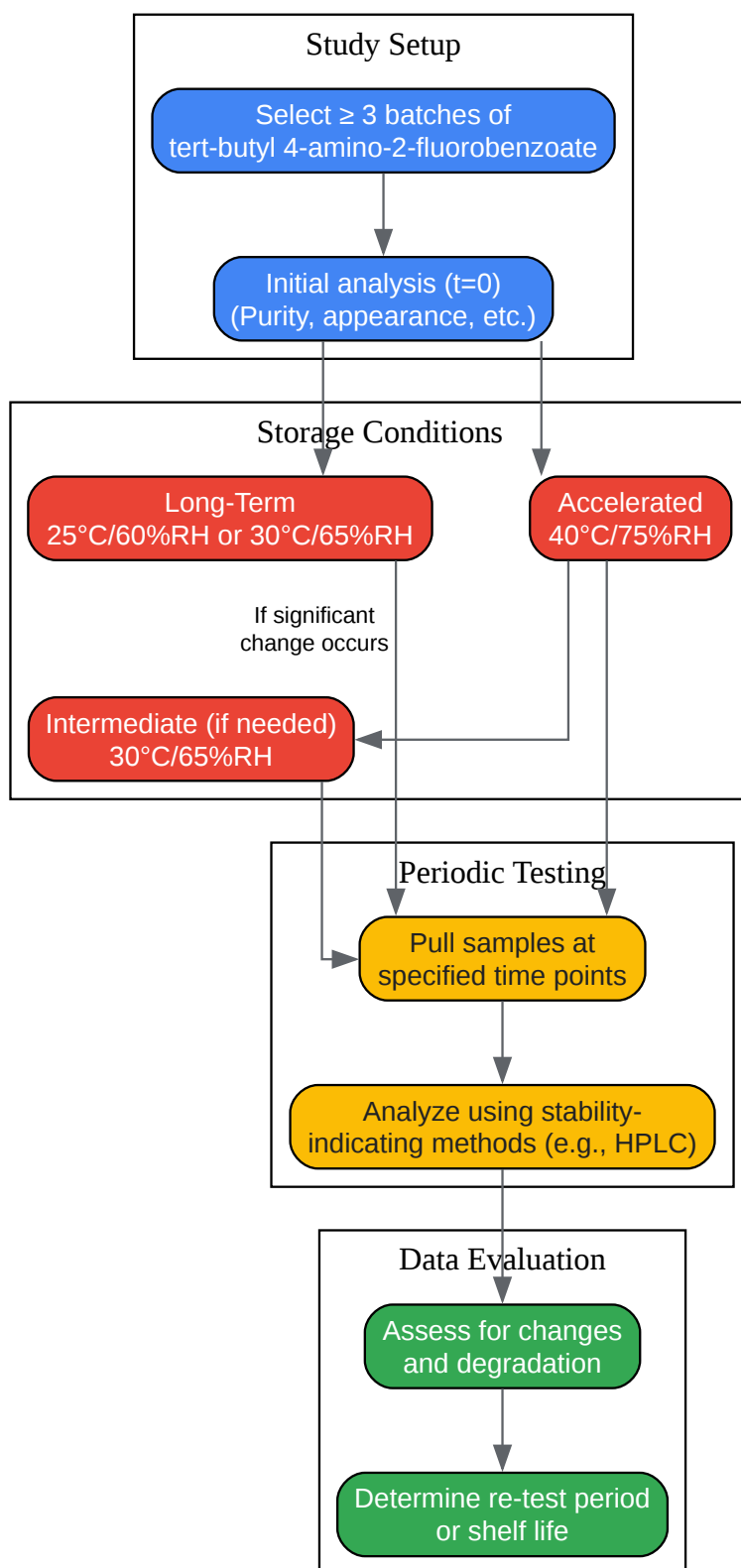
- Stability-indicating analytical methods, typically HPLC, must be used to detect changes in the purity and degradation of the substance.[10] These methods should be fully validated. [10] The tests should cover physical, chemical, and microbiological attributes where appropriate.[10]

## Visualizations



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Caption: Workflow for Determining Equilibrium Solubility.



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Caption: General Workflow for Stability Testing.

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